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Compound of Interest

Compound Name: Dalpiciclib hydrochloride

Cat. No.: B10829879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dalpiciclib
hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

This document details its core mechanism of action, presents key quantitative data, outlines

relevant experimental protocols, and visualizes the associated signaling pathway.

Core Compound Data
Dalpiciclib, also known as SHR-6390, is a small molecule inhibitor with significant therapeutic

potential in oncology, particularly in the context of hormone receptor-positive (HR+), HER2-

negative breast cancer.[1] The hydrochloride salt is frequently used in research and clinical

development.
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Property Value Source(s)

Chemical Name

6-acetyl-8-cyclopentyl-5-

methyl-2-((5-(piperidin-4-

yl)pyridin-2-

yl)amino)pyrido[2,3-

d]pyrimidin-7(8H)-one

hydrochloride

Molecular Formula C₂₅H₃₁ClN₆O₂

Molecular Weight 483.01 g/mol

CAS Number 1637781-04-4 (for dalpiciclib) [2]

Mechanism of Action
Selective inhibitor of CDK4

and CDK6
[1]

Mechanism of Action and Signaling Pathway
Dalpiciclib exerts its anti-tumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb)

pathway, a critical regulator of the cell cycle.[3][4] In many cancer cells, this pathway is

dysregulated, leading to uncontrolled proliferation.[3][4] Dalpiciclib selectively inhibits CDK4

and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb).[1][3]

Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the

transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1]

[3] This ultimately leads to G1 cell cycle arrest and a halt in tumor cell proliferation.[2]
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Dalpiciclib's inhibition of the CDK4/6-Rb signaling pathway.
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Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize

the effects of dalpiciclib.

Western Blot Analysis of Rb Phosphorylation
This protocol is designed to assess the phosphorylation status of the retinoblastoma protein in

response to dalpiciclib treatment.

a. Cell Culture and Treatment:

Culture a suitable cancer cell line with intact Rb expression (e.g., MCF-7, T-47D) in

appropriate media and conditions.

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of dalpiciclib hydrochloride (e.g., 0, 10, 50, 100,

500 nM) for a specified time (e.g., 24 hours).

b. Protein Extraction:

Wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein extract.

c. Protein Quantification:

Determine the protein concentration of each sample using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811)

and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should

also be used.

Wash the membrane three times with TBST.

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
This assay measures the effect of dalpiciclib on the proliferation of cancer cells.

a. Cell Seeding:

Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.

Allow cells to attach overnight.

b. Treatment:

Treat the cells with a serial dilution of dalpiciclib hydrochloride (e.g., 0.1 nM to 10 µM) for

72 hours.

c. Proliferation Measurement:

After the incubation period, assess cell viability using a colorimetric assay such as MTT or a

fluorescence-based assay like CyQUANT.
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For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize

the formazan crystals with DMSO and measure the absorbance at 570 nm.

For CyQUANT assays, lyse the cells and add the CyQUANT GR dye, which fluoresces upon

binding to DNA. Measure the fluorescence with a plate reader.[3]

d. Data Analysis:

Calculate the percentage of cell viability relative to the untreated control.

Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear

regression analysis.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of dalpiciclib on cell cycle distribution.

a. Cell Treatment:

Seed cells in 6-well plates and treat with dalpiciclib hydrochloride (e.g., 100 nM) for 24-48

hours.

b. Cell Harvesting and Fixation:

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

Store the fixed cells at -20°C for at least 2 hours.

c. Staining:

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g.,

propidium iodide or DAPI) and RNase A.

Incubate in the dark for 30 minutes at room temperature.[1]
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d. Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Gate the cell population to exclude debris and doublets.

Generate a histogram of DNA content to visualize the distribution of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

Quantify the percentage of cells in each phase using cell cycle analysis software.[5]

In Vivo Xenograft Tumor Model
This protocol outlines the assessment of dalpiciclib's anti-tumor efficacy in a preclinical animal

model.

a. Cell Implantation:

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into

the flank of immunocompromised mice (e.g., nude or SCID mice).

b. Tumor Growth and Treatment Initiation:

Monitor tumor growth regularly using calipers.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer dalpiciclib hydrochloride orally (e.g., by gavage) at a predetermined dose and

schedule (e.g., daily or on a 3-weeks-on, 1-week-off schedule).[6] The control group should

receive the vehicle.

c. Efficacy Evaluation:

Measure tumor volume and body weight two to three times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

d. Pharmacodynamic Analysis (Optional):
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A subset of tumors can be harvested at different time points after the final dose to assess the

in vivo inhibition of Rb phosphorylation by Western blotting or immunohistochemistry.

Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize key quantitative data from various studies on dalpiciclib.

Table 1: In Vitro Efficacy of Dalpiciclib

Cell Line Assay Type IC₅₀ (nM) Source(s)

Various Rb-positive

cancer cells
Cell Proliferation

Potent antiproliferative

activity
[6][7]

Table 2: Clinical Efficacy of Dalpiciclib in Combination Therapy for HR+/HER2- Advanced

Breast Cancer

Treatment Arm Endpoint Result Source(s)

Dalpiciclib +

Fulvestrant

Median Progression-

Free Survival
15.7 months [8]

Placebo + Fulvestrant
Median Progression-

Free Survival
7.2 months [8]

Dalpiciclib (150 mg) +

Letrozole/Anastrozole

Objective Response

Rate (untreated)
67.6% [6][7]

Dalpiciclib (150 mg) +

Fulvestrant

Objective Response

Rate (pretreated)
53.3% [6][7]

Table 3: Common Grade 3/4 Adverse Events in Clinical Trials
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Adverse Event
Frequency (%) with
Dalpiciclib + Fulvestrant

Source(s)

Neutropenia 84.2% [8]

Leukopenia 62.1% [8]

This technical guide provides a foundational understanding of dalpiciclib hydrochloride for

research and drug development professionals. The provided protocols and data serve as a

starting point for further investigation into the therapeutic potential of this promising CDK4/6

inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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